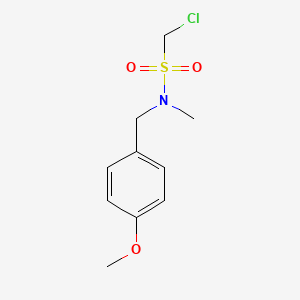
1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine is an organic compound that features a methoxy group, a nitro group, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine typically involves the nitration of p-methoxyacetophenone to produce 4’-Methoxy-3’-nitroacetophenone . This intermediate can then undergo reductive amination to introduce the amine group, resulting in the final compound . The reaction conditions often involve the use of catalysts such as Raney nickel and reductive agents like hydrogen gas.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as rotary evaporation and vacuum drying to isolate and purify the product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas and catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or Raney nickel.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: 4-Methoxy-3-nitrobenzoic acid.
Reduction: 4-Amino-3-methoxyphenyl-2-methylpropan-2-amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-3’-nitroacetophenone: A precursor in the synthesis of 1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine.
4-Methoxy-3-nitrophenylacetic acid: Shares similar functional groups but differs in its overall structure and properties.
4-Methoxy-3-nitrophenylmethanol: Another related compound with similar functional groups but different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,12)7-8-4-5-10(16-3)9(6-8)13(14)15/h4-6H,7,12H2,1-3H3 |
InChI Key |
NKRZLWMZTBHQAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


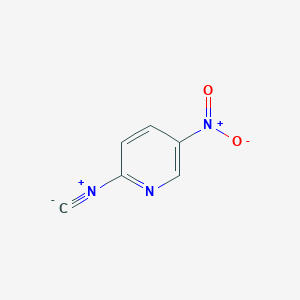
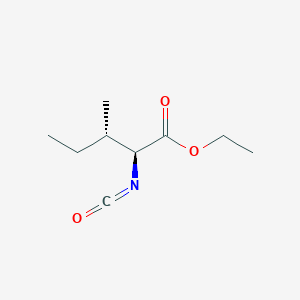
![O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine](/img/structure/B13618157.png)
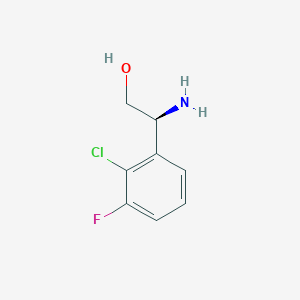
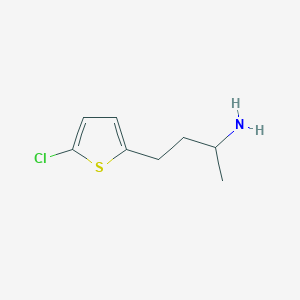
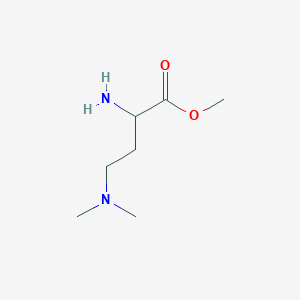
![1-Methyl-2-azaspiro[4.5]decane](/img/structure/B13618184.png)
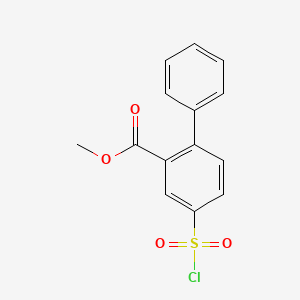
![Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13618203.png)
